

Spectroscopic Profile of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(4-Aminophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B1331136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** (CAS No: 6380-08-1). Due to the limited availability of a complete, publicly accessible dataset, this guide combines available information with predicted spectroscopic values based on analogous structures. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450-3350	Strong, Broad	N-H stretch (asymmetric and symmetric, -NH ₂)
~3250	Medium	N-H stretch (-SO ₂ NH-)
~3100-3000	Medium	Aromatic C-H stretch
~1620-1580	Strong	N-H bend (-NH ₂) and Aromatic C=C stretch
~1500	Strong	Aromatic C=C stretch
~1340-1310	Strong	Asymmetric SO ₂ stretch
~1170-1150	Strong	Symmetric SO ₂ stretch
~900	Medium	S-N stretch
~830	Strong	p-disubstituted benzene C-H bend

Note: These are predicted values based on typical vibrational frequencies for sulfonamides and aromatic amines. Actual values may vary.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.60	Doublet	2H	Aromatic H (ortho to -SO ₂)
~7.25	Doublet	2H	Aromatic H (meta to -SO ₂)
~6.85	Doublet	2H	Aromatic H (ortho to -NH ₂)
~6.60	Doublet	2H	Aromatic H (meta to -NH ₂)
~5.50	Broad Singlet	2H	-NH ₂
~9.80	Singlet	1H	-SO ₂ NH-
~2.35	Singlet	3H	-CH ₃

Solvent: DMSO-d₆. These are predicted chemical shifts. A ¹H NMR spectrum is reported to be available from Sigma-Aldrich, but the specific data is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~145.0	Aromatic C (para to $-\text{NH}_2$)
~143.0	Aromatic C (para to $-\text{CH}_3$)
~138.0	Aromatic C (ipso to $-\text{SO}_2$)
~129.5	Aromatic C (meta to $-\text{CH}_3$)
~127.0	Aromatic C (ortho to $-\text{SO}_2$)
~125.0	Aromatic C (ipso to $-\text{NH}$)
~122.0	Aromatic C (ortho to $-\text{NH}_2$)
~114.0	Aromatic C (meta to $-\text{NH}_2$)
~21.0	$-\text{CH}_3$

Solvent: DMSO-d₆. These are predicted chemical shifts based on analogous structures.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
262	High	$[\text{M}]^+$ (Molecular Ion)
172	Medium	$[\text{M} - \text{C}_6\text{H}_5\text{NH}]^+$
155	High	$[\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2]^+$
107	Medium	$[\text{NH}_2\text{C}_6\text{H}_4\text{NH}]^+$
91	High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Synthesis Protocol

A reported synthesis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Materials:

- p-Toluenesulfonyl chloride
- p-Phenylenediamine
- Distilled water
- Sodium carbonate solution (e.g., 1 M)
- Methanol (for recrystallization)

Procedure:

- Dissolve p-phenylenediamine in distilled water in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add p-toluenesulfonyl chloride to the stirring solution at room temperature.
- Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
- Continue stirring the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
- Collect the resulting precipitate by vacuum filtration.
- Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and salts.
- Dry the crude product in a desiccator or a vacuum oven.
- Recrystallize the crude product from a suitable solvent, such as methanol, to obtain purified crystals of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Spectroscopic Analysis Protocols

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record the spectrum over a range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition for ^1H NMR:

- Tune and shim the spectrometer for the specific sample and solvent.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

Data Acquisition for ^{13}C NMR:

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will likely be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Instrumentation:

- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI):

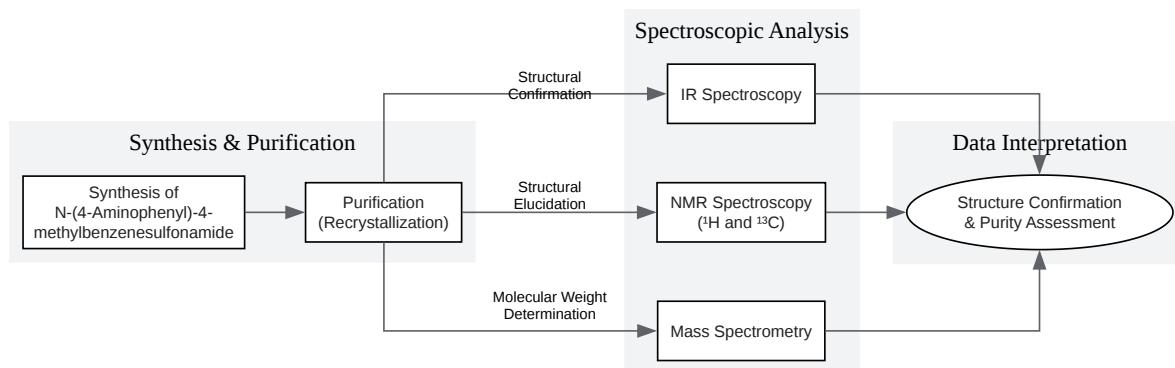
- Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
- Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

Data Acquisition:

- Set the ionization energy (typically 70 eV for EI).
- Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

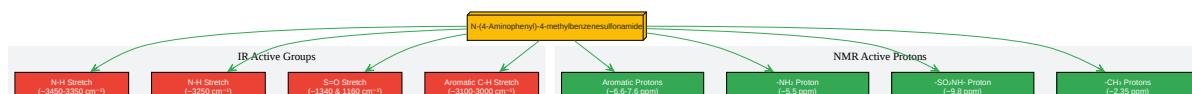
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.



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Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.



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Caption: Correlation of functional groups with spectroscopic signals.

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